molecular formula C19H18F3N3O4S B12617211 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide

Cat. No.: B12617211
M. Wt: 441.4 g/mol
InChI Key: PUXVRBIUEHTUJP-UHFFFAOYSA-N
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Description

4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:

    N-phenylsulfonamides: These compounds share the sulfonamide moiety and may have similar biological activities.

    Pyrrolidine-based compounds: These include various pyrrolidine derivatives with different substituents, which can affect their chemical and biological properties.

Uniqueness

What sets 4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H18F3N3O4S

Molecular Weight

441.4 g/mol

IUPAC Name

4-[2-[[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H18F3N3O4S/c20-19(21,22)13-3-5-14(6-4-13)25-17(26)11-16(18(25)27)24-10-9-12-1-7-15(8-2-12)30(23,28)29/h1-8,16,24H,9-11H2,(H2,23,28,29)

InChI Key

PUXVRBIUEHTUJP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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